molecular formula C20H18ClFN2O4S2 B2836337 N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 1116082-63-3

N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B2836337
CAS RN: 1116082-63-3
M. Wt: 468.94
InChI Key: CEOYZXDITRQJSY-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClFN2O4S2 and its molecular weight is 468.94. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound with potential applications in scientific research, particularly in the development of neuroleptics and antimicrobial agents. The synthesis and stereochemistry of related hexahydro[1,4]oxazino[3,4-a]isoquinolines, which share structural similarities, have demonstrated neuroleptic properties in animal models. This highlights the potential for compounds within this class to be developed into therapeutic agents targeting the central nervous system (F. H. Clarke et al., 1978)[https://consensus.app/papers/series-hexahydro14oxazino34aisoquinolines-clarke/098d1151932a574d8135eb07e0852a76/?utm_source=chatgpt].

Antimicrobial Activity

Another area of application is in antimicrobial research, where derivatives of quinoline-3-carboxamides have been synthesized and screened for their antibacterial and antifungal activity. A sequence of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides demonstrated moderate to excellent activities against different bacterial and fungal strains, suggesting that similar compounds could serve as leads in the development of new antimicrobial agents (Preeti Rajput & Abhilekha Sharma, 2021)[https://consensus.app/papers/synthesis-characterization-antimicrobial-screening-rajput/4dd93431a53b5aa2b65506f088672452/?utm_source=chatgpt].

Neuropharmacology

In the field of neuropharmacology, isoquinoline carboxamide derivatives have been investigated for their binding affinity to peripheral benzodiazepine receptors (PBR), which are implicated in a variety of physiological and pathological processes. Studies on analogues of PK11195, a known PBR ligand, have led to the identification of compounds with strong and selective binding, indicating the utility of this scaffold in developing tools for imaging and potentially treating disorders associated with PBR (Weiping Yu et al., 2008)[https://consensus.app/papers/synthesis-fluorine18-radiolabeling-characterization-yu/75ec96d5b6fe51288bfb056542f32739/?utm_source=chatgpt].

Antitubercular Agents

Research into the synthesis of novel quinoline-6-carboxamides has also identified compounds with potent inhibitory activity against Mycobacterium tuberculosis. This work underscores the potential of structurally related compounds to serve as frameworks for the development of new antitubercular drugs, offering hope for addressing the global challenge of tuberculosis (Sandeep Kumar Marvadi et al., 2020)[https://consensus.app/papers/synthesis-novel-marvadi/c79a1973d49e51b9b1b01d886328e13e/?utm_source=chatgpt].

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O4S2/c1-24(30(26,27)15-6-4-14(28-2)5-7-15)18-9-10-29-19(18)20(25)23-12-13-3-8-17(22)16(21)11-13/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOYZXDITRQJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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